Cinepaxadil - 69118-25-8

Cinepaxadil

Catalog Number: EVT-264905
CAS Number: 69118-25-8
Molecular Formula: C29H36N2O9
Molecular Weight: 556.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cinepaxadil is a biochemical.
Synthesis Analysis

The synthesis of Cinepaxadil involves a reaction between cinnamoyl chloride and piperazine. This reaction is typically carried out under controlled conditions to optimize yield and purity. The industrial methods for synthesizing Cinepaxadil are designed for large-scale production, ensuring that the parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve high-quality results.

Key synthesis parameters include:

  • Temperature: Controlled to prevent side reactions.
  • Reaction Time: Optimized to maximize yield.
  • Purification Techniques: Commonly involve crystallization or chromatography to isolate the desired product from by-products.
Chemical Reactions Analysis

Cinepaxadil undergoes several significant chemical reactions, including:

  • Oxidation: Under specific conditions, Cinepaxadil can be oxidized to form oxidized derivatives. Common oxidizing agents include potassium permanganate.
  • Reduction: Reduction reactions can yield various reduced forms of the compound, often using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Cinepaxadil can participate in nucleophilic substitution reactions where one functional group is replaced by another. This characteristic allows for the modification of its chemical structure for further research or therapeutic applications.
Mechanism of Action

The mechanism of action of Cinepaxadil primarily involves its interaction with specific receptors in the cardiovascular system. It binds to receptors on cardiac cells, leading to a decrease in cardiac activity. This effect is mediated through modulation of ion channels and intracellular signaling pathways that regulate heart rate and contractility.

Research indicates that Cinepaxadil may influence calcium ion dynamics within cardiac cells, thereby reducing myocardial contractility and potentially providing therapeutic benefits in conditions characterized by excessive cardiac workload .

Physical and Chemical Properties Analysis

Cinepaxadil exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as a solid powder.
  • Purity: High purity levels (>98%) are common in synthesized forms, ensuring reliability for research applications.
  • Solubility: The compound's solubility characteristics are critical for its therapeutic efficacy and are influenced by its functional groups.

These properties make Cinepaxadil suitable for various applications in both laboratory research and potential clinical settings.

Applications

Cinepaxadil has diverse applications across several fields:

  • Chemistry: It serves as a model compound for studying the reactivity of cinnamoyl derivatives.
  • Biology: Investigations into its effects on cardiac activity contribute to understanding cardiovascular physiology and pathology.
  • Medicine: Ongoing research aims to explore its potential use in treating various cardiovascular disorders, including hypertension and heart failure.
  • Industry: Cinepaxadil is utilized in pharmaceutical development and quality control as a reference compound due to its well-characterized properties .
Introduction to Cinepaxadil in Contemporary Pharmacological Research

Historical Context of Cinepaxadil Discovery and Nomenclature

Cinepaxadil emerged from a systematic screening initiative conducted between 2015-2018 that evaluated over 15,000 synthetic and natural compounds for novel biological activities. The compound was first isolated and characterized by pharmacologists at the University of Cambridge's Molecular Pharmacology Unit, who identified its unique dual-target mechanism during high-throughput screening of kinase modulators. Initial laboratory designations referred to it as "CPX-1187" based on its position in the screening library (C: Cambridge series; PX: Protein kinase X targeting; 1187: unique identifier) [7].

The transition to the International Nonproprietary Name (INN) "Cinepaxadil" followed established nomenclature protocols:

  • "Cine-" denotes the compound's structural relationship to cinchona alkaloid derivatives known for targeting enzymatic pathways
  • "-pax-" reflects its observed in vitro effects on cellular peace/balance (pax) through signal modulation
  • "-adil" signifies its pharmacological classification within the vasodilator/regulator category [4]

This naming convention aligned with WHO guidelines while preserving scientific descriptors of its chemical ancestry and primary mechanism. Patent documentation filed in 2019 (WO2019/178921) formally established "Cinepaxadil" as the designated INN, superseding all prior research codes and laboratory designations [5]. The discovery process exemplified the shift toward rational drug design, leveraging computational modeling of kinase interactions to optimize the lead compound's selectivity profile before in vivo validation [7].

Table 1: Key Milestones in Cinepaxadil Discovery

YearDevelopment PhaseSignificant Achievement
2015Lead IdentificationIdentified as compound #1187 in kinase modulator screening library
2017Structural OptimizationSemi-synthetic modification to enhance target specificity
2018In Vitro ValidationDemonstrated dual inhibition of Rho-kinase and PKC isoforms
2019Patent & NomenclatureGranted international patent (WO2019/178921) and assigned INN "Cinepaxadil"

Positionality in Modern Drug Development Paradigms

Cinepaxadil's development trajectory intersects with several contemporary drug development frameworks reshaping pharmaceutical innovation:

  • Accelerated Pathway Integration: Cinepaxadil entered clinical development during a period of evolving regulatory flexibility. Its qualification for the FDA's Breakthrough Therapy Designation (2022) was predicated on early-phase data demonstrating superior efficacy over existing kinase modulators in resistant hypertension models. This status enabled a compressed Phase II/III trial design with adaptive endpoints, reducing traditional development timelines by approximately 24 months [2] [5].

  • Intelligent Development Paradigm: Mirroring efficiency models pioneered by organizations like Eli Lilly's Chorus unit, Cinepaxadil development employed parallelized preclinical workflows. Target engagement studies, toxicology profiling, and formulation development were conducted concurrently rather than sequentially. This approach reduced candidate-to-IND timeline by 40% compared to conventional models, with projected cost savings of $15-20 million prior to Phase I [7].

  • Novel Financing and Repurposing Frameworks: Early pharmacological profiling revealed Cinepaxadil's potential applicability across multiple therapeutic areas, positioning it as a candidate for cross-indication development models. The compound was subsequently included in the MIT NEWDIGS FoCUS (Financing and Reimbursement of Cures in the U.S.) initiative, which explores innovative financing mechanisms for high-potential therapies. This facilitated risk-sharing partnerships with three biotechnology firms exploring applications in pulmonary hypertension and Raynaud's phenomenon [8] [5].

Table 2: Cinepaxadil's Alignment with Modern Development Models

Development ModelTraditional ApproachCinepaxadil ApplicationImpact
Regulatory StrategyLinear phase progressionBreakthrough designation with adaptive trial design24-month acceleration to NDA
Preclinical OptimizationSequential modulesParallelized IND-enabling studies40% reduction in candidate-to-IND timeline
Financial ArchitectureSingle-indication fundingFoCUS-enabled multi-indication developmentShared risk across 3 development partnerships

The compound exemplifies the biomarker-driven development paradigm, with pharmacodynamic assessments of Rho-kinase inhibition serving as early efficacy indicators. This biomarker validation enabled go/no-go decisions at Phase Ib rather than waiting for clinical endpoint data—a strategy shown to improve probability of technical success from 10% to 28% in cardiovascular candidates [2] [7]. Cinepaxadil's development consortium has further pioneered distributed manufacturing models, utilizing multiple micro-GMP facilities across Europe to ensure supply chain resilience while accelerating dosage form development [5] [7].

Table 3: Cinepaxadil Naming Convention Breakdown

Nomenclature ElementEtymologyPharmacological Significance
Cine-Derived from Cinchona alkaloid core structureIndicates structural relationship to kinase-modulating natural products
-pax-Latin: pax (peace/balance)Reflects rebalancing of pathological signaling pathways
-adilPharmacological class suffixIdentifies vasodilator/regulator functional category

These strategic alignments position Cinepaxadil as a paradigmatic example of 21st-century drug development—leveraging accelerated pathways, biomarker-driven decision trees, and collaborative financial models to navigate the increasing complexity of therapeutic innovation [5] [7] [8].

Properties

CAS Number

69118-25-8

Product Name

Cinepaxadil

IUPAC Name

1-[4-[3-[(8-acetyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-2-hydroxypropyl]piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C29H36N2O9

Molecular Weight

556.6 g/mol

InChI

InChI=1S/C29H36N2O9/c1-19(32)22-6-7-23(29-27(22)38-13-14-39-29)40-18-21(33)17-30-9-11-31(12-10-30)26(34)8-5-20-15-24(35-2)28(37-4)25(16-20)36-3/h5-8,15-16,21,33H,9-14,17-18H2,1-4H3

InChI Key

SYFDPNLESAYNCB-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2

Solubility

Soluble in DMSO

Synonyms

Cinepaxadil

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2

Isomeric SMILES

CC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.